Fmoc-Lys(Undecynoyl)
Description
Fmoc-Lys(Undecynoyl) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected lysine derivative featuring an undecynoyl group (an 11-carbon chain with a terminal alkyne) attached to the ε-amino group of lysine. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce bioorthogonal alkyne handles into peptide sequences . The alkyne group enables subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for applications such as fluorescent labeling, drug delivery, and protein modification.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(undec-10-ynoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5/c1-2-3-4-5-6-7-8-9-21-30(35)33-22-15-14-20-29(31(36)37)34-32(38)39-23-28-26-18-12-10-16-24(26)25-17-11-13-19-27(25)28/h1,10-13,16-19,28-29H,3-9,14-15,20-23H2,(H,33,35)(H,34,38)(H,36,37)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIILRBSGPWMDV-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Undecynoyl) typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with undec-10-ynoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming various oxidized products.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the alkyne group.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives at the Fmoc group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its Fmoc protecting group, which is easily removable under mild conditions.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs, offering a versatile platform for creating therapeutic agents.
Industry:
Biomaterials: It is used in the development of biomaterials, such as hydrogels, for various biomedical applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The undec-10-ynoylamino group provides a reactive site for further modifications, allowing for the creation of complex peptide structures.
Comparison with Similar Compounds
Functionalized Lysine Derivatives for Bioconjugation
Functionalized lysine derivatives are categorized based on their side-chain modifications:
Alkyne-Functionalized Derivatives
Key Findings :
- The undecynoyl group provides a longer hydrophobic chain compared to pentynoyl, which may enhance stability in micelle-based drug delivery systems but reduce aqueous solubility .
- Alkyne-functionalized lysines (e.g., pentynoyl, undecynoyl) avoid the need for orthogonal protecting groups during SPPS, as demonstrated in studies comparing Fmoc-Lys(5-FAM) with and without trityl (Trt) protection .
Post-Translational Modification (PTM) Mimetics
Key Findings :
- The Boc group in Fmoc-Lys(Boc) is acid-labile, allowing selective deprotection during SPPS, whereas undecynoyl remains stable under standard Fmoc cleavage conditions .
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
